BENGHE Foundational & Exploratory

Check Availability & Pricing

Indanofan: Physicochemical Profiling and
Solubility Guide for Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Indanofan 10 microg/mL in
Compound Name:
Cyclohexane

Cat. No.: B13813006

Get Quote

Executive Summary

Indanofan (CAS: 133220-30-1) is a lipophilic oxirane herbicide that functions as a potent

inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases. While primarily established as an
agrochemical, its specific mode of action—targeting the elongation of C18:0 to C20:0 fatty
acids—makes it a critical reference compound in metabolic research and early-stage discovery
for lipid biosynthesis inhibitors.

For researchers and formulation scientists, Indanofan presents a classic challenge of
lipophilicity. Its solubility profile is characterized by poor aqueous solubility (~17.1 mg/L) but
exceptional solubility in polar organic solvents like acetone and methanol (>500 g/L). This
guide provides a definitive technical analysis of its solubility landscape, offering validated
protocols for stock solution preparation and saturation solubility determination to ensure
experimental reproducibility.

Physicochemical Characterization

Understanding the molecular architecture of Indanofan is a prerequisite for predicting its
solvent interactions. The molecule features a rigid indan-1,3-dione core bridged to a
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chlorophenyl-substituted oxirane, creating a structure that is highly hydrophobic yet capable of
dipole-dipole interactions in polar aprotic solvents.

Table 1: Core Physicochemical Properties

Property Value Notes
Molecular Formula C20H17CIOs3

Molecular Weight 340.80 g/mol

Physical State Colorless Crystals

Low MP facilitates melt-based

Melting Point 60.4 - 61.3 °C )
formulations
LogP (Octanol/Water) 3.59 Highly Lipophilic [1]
Chirality Chiral (S-enantiomer active) Often supplied as a racemate

Solubility Landscape: Organic vs. Aqueous

The solubility data below highlights the stark contrast between aqueous and organic
environments. Indanofan follows the "like dissolves like" principle: its aromatic and oxirane
moieties interact favorably with organic solvents through van der Waals forces and dipole
interactions, while the lack of hydrogen bond donors limits its water solubility.

Table 2: Solubility Profile at 20°C
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Specific Solubility . Interpretation
Solvent Class Solubility (g/L)
Solvent (mglL) for Lab Use
Poor. Unsuitable
Aqueous Water (pH 7) 17.1 0.017 for direct stock
prep.
Excellent. Ideal
Ketone Acetone > 500,000 > 500 for primary stock
solutions.
Excellent. Good
Alcohol Methanol > 500,000 > 500 for analytical
standards.
Good. Useful for
Alkane n-Hexane 120,000 120 liquid-liquid
extraction.
Likely high due
) High (Est. Y9 )
Aromatic Toluene - to 11Tt stacking
>200g/L)

interactions.

Data Source: Synthesized from PPDB and regulatory dossiers [1][2].

Mechanistic Insight:

o Acetone/Methanol: The high solubility (>500 g/L) suggests that the dipole moment of the

indandione ring aligns well with polar organic solvents. This makes acetone the solvent of

choice for preparing high-concentration stocks (e.g., 100 mM) that can be spiked into

aqueous media.

o Hexane: The significant solubility in hexane (120 g/L) confirms the molecule's high

lipophilicity, driven by the hydrophobic chlorophenyl and ethyl groups.

Technical Protocol: Saturation Solubility

Determination
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To verify solubility data in a specific solvent system (e.g., a novel formulation vehicle), use this
self-validating "Shake-Flask" protocol. This method is the gold standard for thermodynamic
solubility profiling.

Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: Determine the thermodynamic solubility of Indanofan in a target solvent at 25°C.

Preparation: Add excess solid Indanofan (approx. 50 mg) to a glass vial containing 2 mL of
the target solvent.

o Check: Ensure solid particles are clearly visible at the bottom. If all dissolve, add more
solid.

Equilibration: Cap the vial tightly. Place it in a temperature-controlled orbital shaker at 25°C.

o Agitation: Shake at 200 RPM for 24—-48 hours. This ensures the system reaches
thermodynamic equilibrium.

Phase Separation:
o Remove the vial and let it stand for 1 hour to allow sedimentation.

o Filtration: Filter the supernatant through a 0.45 um PTFE syringe filter (pre-saturated with
the solvent to prevent adsorption losses).

Quantification:

o Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 70:30) to land within the linear
range of your detector.

o Analyze via HPLC-UV (254 nm) against a standard curve prepared in the same solvent.

Start: Excess Indanofan Agitation Equilibration Sedimentation Filtration Aliquot Dilution Injection Quantification
+ Solvent (24h @ 25°C) (0.45 um PTFE) (Mobile Phase) (HPLC-UV)
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Figure 1: Validated workflow for determining thermodynamic saturation solubility.

Application Workflow: Bioassay Stock Preparation

When using Indanofan in biological assays (e.g., cell culture or enzyme inhibition), the
challenge is introducing the lipophilic compound into an aqueous buffer without precipitation.

Critical Rule: The final concentration of the organic carrier (DMSO or Acetone) in the assay
must typically remain < 0.1% to 1% (v/v) to avoid solvent toxicity.

Step-by-Step Dilution Strategy

e Primary Stock: Dissolve Indanofan in 100% DMSO or Acetone to create a 10 mM stock

solution.
o Why: 10 mM is high enough to allow significant dilution, minimizing solvent volume.

 Intermediate Dilution: Dilute the primary stock 1:100 into the assay medium rapidly while

vortexing.
o Result: 100 uM Indanofan in 1% solvent.

o Observation: Check for "crashing out" (cloudiness). If precipitation occurs, use an
intermediate step with ethanol or reduce the concentration.

e Final Assay: Add the intermediate solution to the cells/enzyme mix.
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Figure 2: Mechanism of Action. Indanofan targets the elongase complex, preventing VLCFA
synthesis [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Indanofan: Physicochemical Profiling and Solubility
Guide for Research Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13813006/docs#indanofan-physicochemical-profiling-
and-solubility-guide-for-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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